molecular formula C24H30N4O7 B13438954 9-Aminominocycline Ethylmethylamino Analogue

9-Aminominocycline Ethylmethylamino Analogue

Cat. No.: B13438954
M. Wt: 486.5 g/mol
InChI Key: HHQWLCHJSZRHGY-ITMRBWJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 9-Aminominocycline Ethylmethylamino Analogue involves several steps. The process typically starts with the preparation of the core tetracycline structure, followed by the introduction of amino and ethylmethylamino groups. The reaction conditions often include the use of specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

9-Aminominocycline Ethylmethylamino Analogue undergoes various chemical reactions, including:

Scientific Research Applications

The compound has several scientific research applications:

    Chemistry: It is used as a model compound to study the reactivity and modification of tetracycline derivatives.

    Biology: The compound’s ability to restore antibiotic sensitivity makes it valuable for studying bacterial resistance mechanisms.

    Medicine: Its synergistic activity with tigecycline offers potential therapeutic applications for treating resistant bacterial infections.

    Industry: The compound can be used in the development of new antibacterial agents and formulations.

Mechanism of Action

9-Aminominocycline Ethylmethylamino Analogue exerts its effects by targeting bacterial cell membranes and disrupting their integrity. The compound enhances membrane damage, reduces intracellular ATP levels, and accelerates oxidative damage in bacteria. It also inhibits the formation of biofilms and interacts with specific bacterial enzymes, such as Tet(X4), to prevent the evolution of resistance genes .

Comparison with Similar Compounds

Compared to other tetracycline derivatives, 9-Aminominocycline Ethylmethylamino Analogue stands out due to its unique ability to synergize with tigecycline. Similar compounds include:

Properties

Molecular Formula

C24H30N4O7

Molecular Weight

486.5 g/mol

IUPAC Name

(4S,4aS,5aR,12aR)-9-amino-4-(dimethylamino)-7-[ethyl(methyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C24H30N4O7/c1-5-28(4)13-8-12(25)18(29)15-10(13)6-9-7-11-17(27(2)3)20(31)16(23(26)34)22(33)24(11,35)21(32)14(9)19(15)30/h8-9,11,17,29-30,33,35H,5-7,25H2,1-4H3,(H2,26,34)/t9-,11-,17-,24-/m0/s1

InChI Key

HHQWLCHJSZRHGY-ITMRBWJXSA-N

Isomeric SMILES

CCN(C)C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C(=C1)N)O)O)O)O)C(=O)N)N(C)C

Canonical SMILES

CCN(C)C1=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C(C(=C1)N)O)O)O)O)C(=O)N)N(C)C

Origin of Product

United States

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